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molecular formula C12H10Cl2N2 B1606623 1,2-Bis(4-chlorophenyl)hydrazine CAS No. 953-14-0

1,2-Bis(4-chlorophenyl)hydrazine

Cat. No. B1606623
M. Wt: 253.12 g/mol
InChI Key: BVPHWSDABGXRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04326078

Procedure details

210 g p-chloronitrobenzene, 600 g water and 180 g sodium hydroxide (corresponding to a 23.1 wt. % aqueous solution), 0.3 g 2,3-dichloronaphthoquinone-1,4, 350 g n-hexane and 0.40 g platinum on activated charcoal (5% Pt) (the quantitative ratio of platinum metal to p-chloronitrobenzene used being 0.000095:1) are hydrogenated by the use of a gas sparger at a hydrogen pressure of 6 bars and at 60° to 65° C. The reduction is completed after 4 to 5 hours. The procedure set forth in Example 1 is followed, 151 g 4,4'-dichlorohydrazobenzene with a melting point of 120° to 121° C. and a purity of 98.5% being obtained, which corresponds to a yield of 88.5% of theory. The possible byproduct p-chloroaniline is not detectable.
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.4 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0.3 g
Type
catalyst
Reaction Step Eight
Quantity
350 g
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.O.[OH-].[Na+].[H][H]>[Pt].C1C=C2C(C(Cl)=C(Cl)C(=O)C2=CC=1)=O.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
180 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pt]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Eight
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl
Step Nine
Name
Quantity
350 g
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NNC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: PERCENTYIELD 88.5%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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